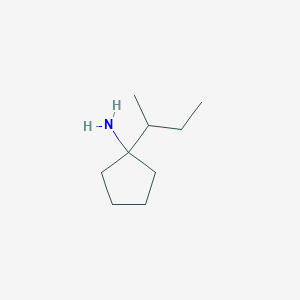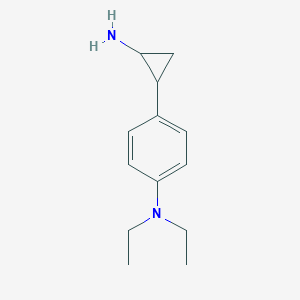
4-(2-aminocyclopropyl)-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminocyclopropyl)-N,N-diethylaniline is an organic compound that features a cyclopropyl group attached to an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminocyclopropyl)-N,N-diethylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method is the Curtius rearrangement, which converts a carboxylic acid to an isocyanate intermediate that can then be transformed into an amine derivative . Another approach involves the Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminocyclopropyl)-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitro groups to amines or reduce other functional groups.
Substitution: This includes nucleophilic or electrophilic substitution reactions where different groups can replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
4-(2-Aminocyclopropyl)-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of dyes, polymers, and other materials
Mécanisme D'action
The mechanism by which 4-(2-aminocyclopropyl)-N,N-diethylaniline exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-((1R,2S)-2-Aminocyclopropyl)-[1,1’-biphenyl]-3-ol: This compound shares the cyclopropyl group but differs in its overall structure and functional groups.
2-Amino-4,6-dihydroxypyrimidines: These compounds have different core structures but similar functional groups that can interact with biological targets.
Uniqueness
4-(2-Aminocyclopropyl)-N,N-diethylaniline is unique due to its specific combination of a cyclopropyl group and aniline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H20N2 |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
4-(2-aminocyclopropyl)-N,N-diethylaniline |
InChI |
InChI=1S/C13H20N2/c1-3-15(4-2)11-7-5-10(6-8-11)12-9-13(12)14/h5-8,12-13H,3-4,9,14H2,1-2H3 |
Clé InChI |
GVMVJVUMXASALG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



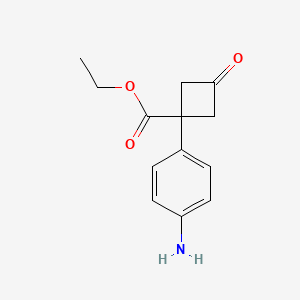
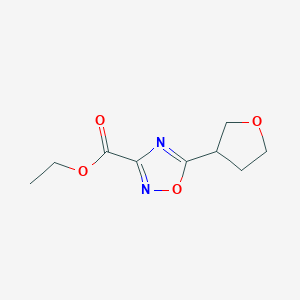
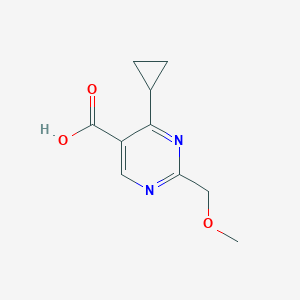
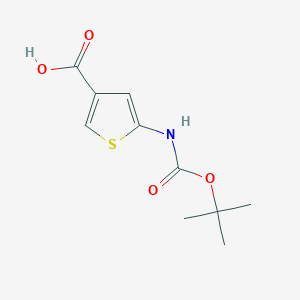
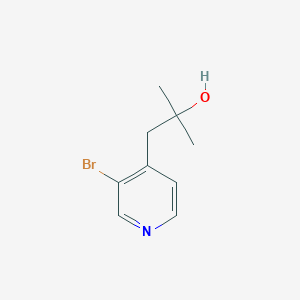
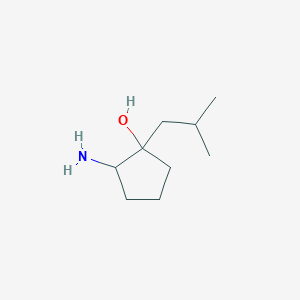
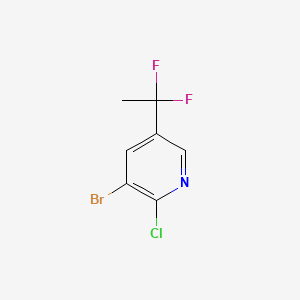

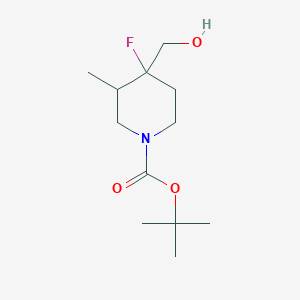
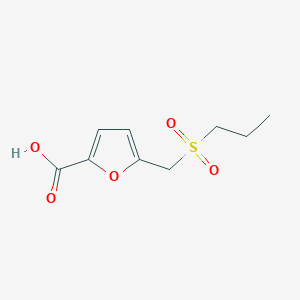
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)

